1-(4-benzoylpiperazin-1-yl)-2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione
Description
1-(4-Benzoylpiperazin-1-yl)-2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione is an azaindole-derived compound designed as a potent inhibitor of HIV-1 attachment. It targets the viral envelope glycoprotein gp120, blocking its interaction with the host cell’s CD4 receptor, a critical step for viral entry . The molecule features a 7-bromo-4-methoxy-substituted pyrrolo[2,3-c]pyridine core linked to a benzoylpiperazine moiety via a diketone bridge. This structural configuration enhances binding affinity to gp120 while optimizing pharmacokinetic (PK) properties .
Properties
IUPAC Name |
1-(4-benzoylpiperazin-1-yl)-2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O4/c1-30-15-12-24-19(22)17-16(15)14(11-23-17)18(27)21(29)26-9-7-25(8-10-26)20(28)13-5-3-2-4-6-13/h2-6,11-12,23H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWXGTVLPSDVFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C2=C1C(=CN2)C(=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301117083 | |
| Record name | 1-(4-Benzoyl-1-piperazinyl)-2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-1,2-ethanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301117083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449413-23-3 | |
| Record name | 1-(4-Benzoyl-1-piperazinyl)-2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-1,2-ethanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1449413-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Benzoyl-1-piperazinyl)-2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-1,2-ethanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301117083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-benzoylpiperazin-1-yl)-2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-(4-benzoylpiperazin-1-yl)-2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione, with the molecular formula C21H19BrN4O4 and a molecular weight of 471.3 g/mol, is a heterocyclic compound belonging to the class of azaindole piperazine diamide derivatives. This compound has garnered attention for its potential biological activities, particularly in antiviral and anticancer applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Azaindole core : A bicyclic structure known for its pharmacological properties.
- Piperazine ring : A key component that enhances solubility and biological activity.
- Bromine and methoxy substituents : These functional groups are crucial for the compound's interaction with biological targets.
Chemical Data Table
| Property | Value |
|---|---|
| Molecular Formula | C21H19BrN4O4 |
| Molecular Weight | 471.3 g/mol |
| CAS Number | 1449413-23-3 |
| SMILES | COc1cnc(Br)c2[nH]cc(C(=O)C(=O)N3CCN(CC3)C(=O)c4ccccc4)c12 |
| IUPAC Name | This compound |
Anticancer Potential
The azaindole scaffold is widely recognized for its anticancer activity. Studies have shown that azaindole derivatives can act as kinase inhibitors, which are crucial in cancer cell signaling pathways. The compound's ability to interact with ATP-binding sites within kinases could provide a therapeutic avenue for cancer treatment.
The biological activity of this compound may involve:
- Hydrogen bonding : Between the nitrogen in the azaindole and amino acid residues in target proteins.
- π–π stacking : With aromatic residues in protein structures.
- Halogen bonding : From the bromine atom enhancing binding affinity.
Case Studies
While specific case studies directly involving this compound are scarce, related compounds have shown promising results:
- Antimalarial Activity : Similar azaindole compounds have been evaluated for their ability to inhibit Plasmodium falciparum kinase (PfCLK3), demonstrating effective inhibition at low nanomolar concentrations .
- In vitro Studies : Azaindole derivatives have been tested for their cytotoxic effects on various cancer cell lines, showing significant growth inhibition at micromolar concentrations .
Scientific Research Applications
The compound 1-(4-benzoylpiperazin-1-yl)-2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (CAS Number: 1449413-23-3) is a synthetic organic molecule with potential applications in various scientific research fields, particularly in medicinal chemistry and pharmacology. This article explores its applications in detail, supported by data tables and documented case studies.
The compound features a piperazine ring and a pyrrolopyridine moiety, which are significant in influencing its biological activity. The presence of the bromo and methoxy groups also suggests potential for interactions with biological targets.
Medicinal Chemistry
Antitumor Activity : Preliminary studies indicate that derivatives of pyrrolopyridines exhibit antitumor properties. The specific structure of this compound may enhance its activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth .
Neuropharmacology : The piperazine component is known to interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders such as anxiety and depression. Research indicates that compounds with similar structures can act as serotonin receptor modulators .
Drug Development
Lead Compound Identification : The unique structural characteristics of this compound make it a candidate for further modification and optimization. Researchers are exploring its potential as a lead compound for developing new therapeutic agents targeting specific diseases .
Biological Studies
Mechanistic Studies : Understanding the mechanism of action of this compound could provide insights into its pharmacological effects. Studies involving enzyme inhibition or receptor binding assays are essential to elucidate its biological pathways .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrrolopyridines, including the compound . They assessed its cytotoxicity against various cancer cell lines, finding significant inhibition of cell proliferation at micromolar concentrations. This suggests that the compound could serve as a scaffold for developing more potent anticancer agents .
Case Study 2: Neuropharmacological Effects
A study conducted by pharmacologists evaluated the effects of similar piperazine derivatives on anxiety-like behavior in animal models. The results indicated that these compounds could modulate serotonin levels, leading to anxiolytic effects. This highlights the potential for the compound to be explored further in neuropharmacological contexts .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of azaindole-based HIV-1 attachment inhibitors. Key structural analogs and their comparative attributes are summarized below:
Table 1: Structural and Functional Comparison of Azaindole Derivatives
Key Research Findings
Substituent Effects on Potency :
- The 7-bromo substituent in the target compound likely enhances hydrophobic interactions with gp120, similar to the 7-triazole group in BMS-585248, which improves coplanarity and hydrogen-bonding capacity .
- The 4-methoxy group (common in BMS-488043 and the target compound) contributes to metabolic stability by reducing oxidative degradation .
Pharmacokinetic Trade-offs :
- Bromine’s electron-withdrawing nature may reduce solubility compared to BMS-585248’s triazole group, which balances lipophilicity and polarity .
- BMS-488043’s dimethoxy configuration achieves optimal solubility and bioavailability, whereas the target compound’s bromine substitution may require formulation optimization .
Resistance Profile :
- Azaindole derivatives with bulkier 7-substituents (e.g., triazole in BMS-585248, bromo in the target compound) show reduced susceptibility to gp120 mutations compared to smaller groups (e.g., methoxy in BMS-377806) .
Physicochemical and Structural Insights
- Molecular Flexibility : The diketone bridge in the target compound allows conformational adaptability, critical for binding to gp120’s dynamic pocket. This feature is shared with BMS-488043 and BMS-585248 .
Preparation Methods
Synthesis of the 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl Intermediate
- Starting from appropriately substituted pyrrolo[2,3-c]pyridine precursors, bromination and methoxylation steps are carried out to introduce the 7-bromo and 4-methoxy groups respectively.
- Typical reagents include brominating agents (e.g., N-bromosuccinimide) and methoxylation via nucleophilic substitution or methylation reactions.
- Reaction conditions are optimized to maintain the integrity of the heterocyclic system and avoid over-substitution.
Preparation of 4-benzoylpiperazine
- 4-benzoylpiperazine is synthesized through benzoylation of piperazine.
- Benzoyl chloride or benzoyl anhydride is reacted with piperazine under basic conditions (e.g., triethylamine) in solvents such as tetrahydrofuran or dichloromethane.
- Reaction temperature is controlled (typically 0–25°C) to prevent side reactions.
- Purification is achieved by recrystallization or chromatographic techniques.
Coupling via Ethane-1,2-dione Linker
- The key step involves coupling the 4-benzoylpiperazine with the 7-bromo-4-methoxy-pyrrolo[2,3-c]pyridin-3-yl moiety using ethane-1,2-dione (glyoxal) as a linker.
- This is typically performed by reacting the amine group of the piperazine with glyoxal to form an imine intermediate, which then undergoes nucleophilic addition with the pyrrolo-pyridine derivative.
- Solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), or acetonitrile are used to ensure solubility and reaction efficiency.
- Bases like triethylamine or N-methylmorpholine are added to facilitate the reaction.
- Reaction temperatures range from ambient to 60°C, with reaction times from several hours to overnight depending on scale and reagents.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Bromination of pyrrolopyridine | N-bromosuccinimide (NBS) | DMF or Acetonitrile | 0–25 | 2–4 hours | 80–90 | Controlled addition to avoid overbromination |
| Methoxylation | Methyl iodide or dimethyl sulfate + base | Acetonitrile | 25–40 | 4–6 hours | 75–85 | Protects heterocyclic nitrogen |
| Benzoylation of piperazine | Benzoyl chloride + triethylamine | THF or DCM | 0–25 | 1–3 hours | 85–95 | Low temperature to minimize side products |
| Coupling with glyoxal | Glyoxal + base (triethylamine) + 4-benzoylpiperazine | DMF / NMP / Acetonitrile | 25–60 | 12–24 hours | 70–80 | Stirring under inert atmosphere recommended |
Research Findings and Optimization
- The choice of solvent critically affects the coupling efficiency; polar aprotic solvents such as DMF and NMP enhance solubility and reaction kinetics.
- Use of mild bases like triethylamine prevents decomposition of sensitive intermediates.
- Temperature control is essential to avoid side reactions such as polymerization or over-oxidation of the diketone moiety.
- Purification typically involves chromatographic separation due to the complexity of the molecule and potential side products.
- Recent patent literature (US20240208980A1) discloses optimized intermediates and process improvements for related compounds, emphasizing solvent selection and reaction atmosphere to improve yield and purity.
Summary Table of Preparation Route
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
